molecular formula C7H5NO4<br>HOOCC6H4NO2<br>C7H5NO4 B1664617 4-Nitrobenzoic acid CAS No. 62-23-7

4-Nitrobenzoic acid

Cat. No. B1664617
CAS RN: 62-23-7
M. Wt: 167.12 g/mol
InChI Key: OTLNPYWUJOZPPA-UHFFFAOYSA-N
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Description

4-Nitrobenzoic acid is a carboxylic acid derivative and one of the simplest and basic derivates of explosives . It is stable, toxic, and non-biodegradable . It participates in the biosynthesis of the antibiotic aureothin .


Synthesis Analysis

4-Nitrobenzoic acid is produced commercially by the oxidation of 4-nitrotoluene with molecular oxygen . Oxidation with 15% nitric acid at 175℃ produces the acid in 88.5% yield . An interesting method involves the nitration and subsequent oxidation of polystyrene .


Molecular Structure Analysis

The molecular formula of 4-Nitrobenzoic acid is C7H5NO4 . More details about its structure can be found in the references .


Chemical Reactions Analysis

4-Nitrobenzoic acid is a precursor to 4-aminobenzoic acid, which is in turn used to prepare the anesthetic procaine . It also participates in the biosynthesis of the antibiotic aureothin .


Physical And Chemical Properties Analysis

4-Nitrobenzoic acid is a pale yellow solid . It has a melting point of 237-240°C . Its solubility in water is less than 0.1 g/100 mL at 26°C .

Safety And Hazards

4-Nitrobenzoic acid is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is suspected of causing genetic defects, causing cancer, and damaging fertility or the unborn child .

Future Directions

4-Nitrobenzoic acid may be used in the preparation of compounds (I and III) trans-M2(T(i)PB)2L2, where T(i)PB = 2,4,6-triisopropylbenzoate . It is also a precursor to 4-aminobenzoic acid .

properties

IUPAC Name

4-nitrobenzoic acid
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InChI

InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)
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InChI Key

OTLNPYWUJOZPPA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]
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Molecular Formula

C7H5NO4, Array
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Related CAS

35363-49-6 (silver salt), 3847-57-2 (hydrochloride salt)
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DSSTOX Substance ID

DTXSID3020966
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Molecular Weight

167.12 g/mol
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Physical Description

P-nitrobenzoic acid appears as odorless pale yellow crystals. (NTP, 1992), Liquid; Pellets or Large Crystals, Yellowish-white solid; [Hawley] Yellow crystalline powder; [MSDSonline], WHITE-TO-YELLOW CRYSTALS.
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Boiling Point

Sublimes (NTP, 1992)
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Flash Point

396 °F (NTP, 1992), 202 °C, 201 °C c.c.
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Solubility

less than 1 mg/mL at 79 °F (NTP, 1992), SOL IN ALCOHOL, HOT WATER, Insoluble in cold water, One gram dissolves in 2380 mL water, 110 mL alcohol, 12 mL methanol, 150 mL chloroform, 45 mL ether, 20 mL acetone; slightly soluble in benzene, carbon disulfide; insol in petroleum ether., In water, 200 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.03 (poor)
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Density

1.55 at 90 °F (NTP, 1992) - Denser than water; will sink, 1.5997, 1.61 g/cm³
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Vapor Pressure

0.00000253 [mmHg], Vapor pressure, Pa at 50 °C: 1
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Product Name

4-Nitrobenzoic acid

Color/Form

Monoclinic leaf from water crystallization, Monoclinic leaflets, plates from benzene crystallization, Colorless crystals, Yellow-white crystals

CAS RN

62-23-7
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Melting Point

468 °F (NTP, 1992), Sublimes, 242 °C
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Synthesis routes and methods I

Procedure details

In an autoclave, 0.274 g of 4-nitrotoluene, 0.011 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to 4-nitrotoluene), 5 g of acetic acid, 0.003 g of cobalt(II) acetate.4H2O and 0.001 g of manganese(II) acetate.4H2O were placed. The autoclave was charged with 1 MPa of air and placed in a heated oil bath. The mixture was stirred at 130° C. for 14 hours. After the completion of reaction, the autoclave was placed on cold water to cool down the reaction mixture quickly. The resulting mixture was analyzed by gas chromatography and was found to yield 4-nitrobenzoic acid and 4-nitrobenzaldehyde in 85% and 1% yields, respectively, at 91% conversion of 4-nitrotoluene.
Quantity
0.274 g
Type
reactant
Reaction Step One
Quantity
0.011 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0.003 g
Type
catalyst
Reaction Step Four
Quantity
0.001 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

In the presence of 40 g of Co(OAc)2 . 4H2O and 8 g of KBr, 600 grams of p-nitrotoluene was oxidized in 2500 ml of glacial acetic acid. The product was processed as in the above Example 15; after the addition of 600 more grams of p-nitrotoluene, the oxidation was performed again, and the procedure was repeated one more time. The reaction temperature in all three procedures was not increased above 130° C. Filtration of the 3 reaction solutions yielded 2096 grams of p-nitrobenzoic acid (95.5% of the theory). After the addition to the mother liquors of 400 ml of 1,2-dichloroethane for each batch, 247 grams of water (99.5% of the theory) were removed by azeotropic distillation.
[Compound]
Name
Co(OAc)2
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
600 g
Type
reactant
Reaction Step Three
[Compound]
Name
600
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2500 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

With the addition of 8 g KBr and 50 g Co(OAc)2 . 4H2O, 600 grams of p-nitrotoluene was oxidized in 2500 ml of glacial acetic acid at a reaction temperature of 120° C. The absorption of oxygen began at 95° C and ended 3 hours later. While the minimum oxygen content in the residual gas was determined to be 3.6%, qualitative testing for CO2 remained negative. 681 g of p-nitrobenzoic acid (93% of the theory) was isolated from the reaction mixture, with a neutralization equivalent of 167.5 and a melting point of 239° C. An additional 45 g of p-nitrobenzoic acid was found acidimetrically in the residue obtained by concentrating the mother liquor (total yield 99% of the theory).
Name
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(OAc)2
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two
Quantity
2500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The oxidation of 300 g of p-nitrotoluene in 2500 ml of glacial acetic acid, in the presence of 4 g KBr and 15 g Co(OA)2 . 4H2O, at a reaction temperature of 185° C and a reaction time of 3 hours, gave a yield of 86.5% of p-nitrobenzoic acid. The absorption of oxygen began at 165° C. During the reaction CO2 was detected qualitatively in the residual gas. After the addition of 500 ml of benzene, 103 g of water (240% of the theory) was distilled azeotropically from the mother liquor.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
Co(OA)2
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
2500 mL
Type
reactant
Reaction Step Four
Yield
86.5%

Synthesis routes and methods V

Procedure details

600 of p-nitrotoluene was oxidized in 2700 ml of glacial acetic acid after the addition of 8 g KBr and 30 g Co(OAc)2 . 4H2O. The reaction product was suction filtered, washed and dried. The mother liquor was combined with the glacial acetic acid used for washing, and after the addition of 500 ml of benzene, the water was separated azeotropically. Benzene and excess acetic acid were removed by distillation down to a remainder of 2500 ml. After the addition of 600 g of p-nitrotoluene, the oxidation was performed again and the product was processed as before. The same procedure was repeated three more times. At reaction temperatures of 180° C, the oxidation of the total input amount of 3000 g of p-nitrotoluene gave a yield of 3313 g of p-nitrobenzoic acid (90.5% of the theory), 689 g of water having been removed (170% of the theory).
Name
Quantity
689 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 g
Type
reactant
Reaction Step Three
[Compound]
Name
Co(OAc)2
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
2700 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitrobenzoic acid
Reactant of Route 2
4-Nitrobenzoic acid
Reactant of Route 3
4-Nitrobenzoic acid
Reactant of Route 4
4-Nitrobenzoic acid
Reactant of Route 5
4-Nitrobenzoic acid
Reactant of Route 6
4-Nitrobenzoic acid

Citations

For This Compound
6,990
Citations
CK Quah, SR Jebas, HK Fun - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
… 4-nitrobenzoic acid molecule. A proton transfer from the carboxyl group of 4-nitrobenzoic acid to … The bond lengths and angles of the 4-nitrobenzoic acid is found to be normal(Andrau & …
Number of citations: 21 scripts.iucr.org
L Croitor, MF Petric, EI Szerb, G Vlase, PN Bourosh… - …, 2019 - pubs.rsc.org
… – 4-nitrobenzoic acid systems. Dimethylethanolamine (DMEA) and 4-nitrobenzoic acid are known as … 4-Nitrobenzoic acid was recently used as a promising new agent in the treatment of …
Number of citations: 9 pubs.rsc.org
Y Chumakov, Y Simonov, M Grozav, M Crisan… - Open …, 2006 - degruyter.com
The crystal structures of six novel salts of 4-nitrobenzoic acid — namely, 2-hydroxyethylammonium 4-nitrobenzoate (I), 2-hydroxypropylammonium 4-nitrobenzoate (II), 1-(hydroxymethyl)…
Number of citations: 27 www.degruyter.com
KR Hoover, R Coaxum, E Pustejovsky… - … and Chemistry of …, 2004 - Taylor & Francis
… 4-nitrobenzoic acid, we first convert the experimental mole fraction solubilities of 4-nitrobenzoic acid … of the hypothetical subcooled liquid 4-nitrobenzoic acid. Dibutyl ether was excluded …
Number of citations: 55 www.tandfonline.com
M Crisan, G Vlase, EI Szerb, T Vlase - Journal of Thermal Analysis and …, 2018 - Springer
… Diethanolamine and triethanolamine used as cation in the formation of multicomponent systems with 4-nitrobenzoic acid lead to melting points near 100 C, compared to compound …
Number of citations: 12 link.springer.com
A Pandey, C Verma, B Singh, EE Ebenso - Journal of Molecular Structure, 2018 - Elsevier
… The 2-chloro-4-nitrobenzoic acid (CNBA) belongs to … acid–2-chloro-4-nitrobenzoic acid (AACNBA) employed in the … (BEN), 2-chloro-4-nitrobenzoic acid (CNBA) and anthranilic acid (AA)…
Number of citations: 20 www.sciencedirect.com
K Hyun, S Kang, J Kim, Y Kwon - ACS applied materials & …, 2020 - ACS Publications
… A new anodic catalyst consisting of carbon nanotube, 4-nitrobenzoic acid, chitosan, genipin, … In addition, 4-nitrobenzoic acid plays the role of mediator well. The effect induced by the …
Number of citations: 20 pubs.acs.org
Y Wu, Y Di, X Zhang, Y Zhang - The Journal of Chemical Thermodynamics, 2016 - Elsevier
… During the preparation process of 3-methyl-4-nitrobenzoic acid, it is accompanied by … The yield of 3-methyl-4-nitrobenzoic acid is less than 60%. The crude 3-methyl-4-nitrobenzoic acid …
Number of citations: 34 www.sciencedirect.com
A Lemmerer, C Esterhuysen, J Bernstein - Journal of pharmaceutical …, 2010 - Elsevier
The active pharmaceutical ingredient 2-chloro-4-nitrobenzoic acid (2c4n) is a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent, and exists …
Number of citations: 54 www.sciencedirect.com
SG Dash, SS Singh, TS Thakur - Crystal Growth & Design, 2019 - ACS Publications
… The structural landscape of 4-nitrobenzoic acid was explored using CSP and the fluoro substitution method in this study. Two new polymorphs, 2b hyp (isostructural with 2F-4NBA form II…
Number of citations: 4 pubs.acs.org

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